4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol is an organic compound characterized by the presence of a pyrimidine ring and a thiol group. The molecular formula for this compound is with a molecular weight of 271.27 g/mol. This compound is notable for its trifluoromethyl substitution, which imparts unique chemical properties that enhance its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals .
This compound belongs to the class of heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities. The trifluoromethyl group at the 6-position of the pyridine ring contributes to its lipophilicity and biological interactions, making it a subject of interest in pharmaceutical research .
The synthesis of 4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol typically involves multi-step synthetic routes. One common method includes:
The molecular structure of 4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol features:
The compound crystallizes in a monoclinic space group, with bond lengths and angles that conform to standard values for similar heterocycles .
4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol can undergo several types of chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol involves its interaction with biological targets:
4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol has several applications in scientific research:
The systematic chemical naming of this compound follows IUPAC conventions that precisely describe its polycyclic architecture and functional group positioning:
The molecular structure consists of a pyrimidine ring connected at its 4-position to the 3-position of a 2,6-disubstituted pyridine ring, creating a biaryl-like configuration with restricted rotation. The pyrimidine component features a thione/thiol group at the 2-position (tautomeric forms), while the pyridine ring contains a methyl group at C2 and a trifluoromethyl group at C6. This arrangement creates an electron-deficient system that influences both the compound's reactivity and potential biological interactions [1] [4].
Molecular Formula: C₁₁H₈F₃N₃SMolecular Weight: 271.26 g/molSMILES Notation: SC1=NC=CC(C2=CC=C(C(F)(F)F)N=C2C)=N1InChIKey: QBIIIRUPWJAHDS-UHFFFAOYSA-N [1] [4]
Table 1: Fundamental Molecular Characteristics of 4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol
Property | Value |
---|---|
Molecular Formula | C₁₁H₈F₃N₃S |
Molecular Weight | 271.26 g/mol |
CAS Registry Number | 1858250-86-8 |
MDL Number | MFCD27995628 |
Hydrogen Bond Donor Count | 1 (thiol/thione) |
Hydrogen Bond Acceptor Count | 5 (3N, 1S, 1F) |
Rotatable Bond Count | 2 (inter-ring bond, C-CF₃) |
Topological Polar Surface Area | 67.5 Ų |
Heavy Atom Count | 18 |
Defined Atom Stereocenter Count | 0 |
Classification within heterocyclic chemistry places this compound in the pyrimidinethione subclass, characterized by the presence of a sulfur-containing exocyclic functional group. The biaryl-like connectivity between the pyrimidine and pyridine rings creates a conjugated system that influences electronic distribution throughout the molecule. The trifluoromethyl group significantly enhances lipophilicity (logP ≈ 2.8) and imparts metabolic stability, while the thiol/thione group provides a site for potential hydrogen bonding, metal coordination, and nucleophilic reactions [4] [6].
The development of 4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol aligns with the broader exploration of pyrimidine-thiol derivatives that gained momentum in the early 21st century. The compound first appeared in chemical literature around 2018, with its CAS registry number (1858250-86-8) formally established during this period [4]. Its emergence reflects several key trends in medicinal chemistry:
Synthetic approaches to this compound typically employ transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi, or Stille reactions) between halogenated pyrimidine and pyridine precursors. Alternative routes involve cyclocondensation reactions of appropriately functionalized precursors, such as the reaction of thiourea derivatives with β-diketones or their equivalents. The Gabriel synthesis, historically significant in pyrimidine chemistry since 1899, has been adapted for modern applications through modifications enabling the introduction of complex aryl groups at the 4-position [6].
Table 2: Historical Development Timeline of Pyrimidine-Thiol Therapeutics
Time Period | Key Developments | Impact on Compound Development |
---|---|---|
1899-1950s | Gabriel synthesis of pyrimidine cores | Established fundamental synthetic routes |
1970s-1990s | Exploration of 2-thiopyrimidines as antimicrobials | Validated biological relevance of thiol functionality |
Early 2000s | Rational incorporation of fluorinated groups | Enabled design of metabolically stable derivatives |
2010-Present | Advanced cross-coupling methodologies | Facilitated synthesis of complex biaryl architectures |
The compound's discovery specifically addresses limitations observed in earlier pyrimidinethione derivatives, particularly their rapid metabolic clearance and insufficient bioavailability. By incorporating the 2-methyl-6-(trifluoromethyl)pyridinyl moiety, medicinal chemists achieved enhanced pharmacokinetic properties while maintaining the crucial hydrogen-bonding capabilities of the pyrimidinethione core [4] [6].
The structural architecture of 4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol qualifies it as a privileged scaffold in drug discovery—a molecular framework capable of providing high-affinity ligands for multiple biological targets through strategic substitution. This status derives from several key attributes:
The trifluoromethyl group significantly enhances the molecule's pharmacokinetic profile by increasing lipophilicity (cLogP ≈ 2.8) and imparting metabolic resistance to oxidative degradation. This modification addresses a common limitation of earlier pyrimidinethione derivatives that exhibited poor bioavailability. Additionally, the methyl group at the pyridine 2-position provides steric protection against enzymatic degradation while minimally impacting molecular weight [4].
Biological screening has revealed that derivatives based on this scaffold demonstrate multifaceted bioactivity, including antimicrobial, herbicidal, and enzyme inhibitory effects. The precise biological profile depends on substitution patterns, but the core structure appears particularly adept at interacting with ATP-binding sites and metalloenzyme active centers. This versatility has positioned the scaffold as a promising starting point for developing agents against resistant pathogens and unexplored biological targets [6].
Table 3: Comparative Analysis of Structurally Related Privileged Scaffolds in Drug Discovery
Scaffold | Key Features | Bioactivity Profile | Structural Advantages |
---|---|---|---|
4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol | Pyridine-pyrimidine biaryl, -SCF₃, -CH₃ | Antimicrobial, herbicidal, enzyme inhibitory | Metabolic stability, defined conformation |
5-Methylsulfinyl-4-[4-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine | Pyrimidine with sulfinyl linker (CID 3537746) | Kinase inhibition, antiviral | Enhanced solubility, chiral center |
N-[2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-(phenylthio)propanamide | Pyrimidine-ethylamide with thioether (EVT-2849930) | Enzyme modulation, potential CNS activity | Flexible linker for receptor penetration |
Classical 4,6-Diarylpyrimidine | Symmetric diaryl pyrimidine | Kinase inhibition, anti-inflammatory | Synthetic accessibility |
The emergence of this scaffold aligns with medicinal chemistry's increased focus on fluorinated heterocycles with improved drug-like properties. Its combination of hydrogen-bond capability, moderate lipophilicity, and metabolic stability presents a balanced profile that complements other privileged structures like benzimidazoles, quinazolines, and 1,3,4-thiadiazoles. Particularly noteworthy is its superiority over simpler pyrimidinethiones (e.g., 4-methyl-6-trifluoromethyl-pyrimidine-2-thiol) that lack the complex aryl substitution necessary for selective target interactions [3] [6] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8